molecular formula C15H26N4O4 B3605851 Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B3605851
M. Wt: 326.39 g/mol
InChI Key: IKAYBOKLLUBDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperazine with ethyl chloroformate to form an intermediate, which is then reacted with 4-carbamoylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4/c1-2-23-15(22)19-9-7-17(8-10-19)11-13(20)18-5-3-12(4-6-18)14(16)21/h12H,2-11H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYBOKLLUBDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 4
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 5
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.